molecular formula C14H19FN2O2 B7510467 N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide

N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide

Cat. No. B7510467
M. Wt: 266.31 g/mol
InChI Key: PPXAEXOYKJKKGI-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide, also known as FEPP, is a chemical compound that has been increasingly studied in recent years due to its potential applications in scientific research. FEPP is a piperidine derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects. In

Mechanism of Action

N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide has been found to modulate the activity of various ion channels and receptors in the brain, including NMDA receptors, voltage-gated calcium channels, and GABA receptors. N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes, and to inhibit the activity of voltage-gated calcium channels, which are involved in neurotransmitter release. Additionally, N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide has been found to enhance the activity of GABA receptors, which are involved in inhibitory neurotransmission.
Biochemical and Physiological Effects
N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide has been found to exhibit unique biochemical and physiological effects, including neuroprotective effects, modulation of ion channels and receptors, and enhancement of synaptic plasticity. N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide has been shown to enhance the survival of neurons under stress conditions, suggesting that it may have potential therapeutic applications for neurological disorders. Additionally, N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide has been found to modulate the activity of ion channels and receptors in the brain, suggesting that it may have potential therapeutic applications for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate the activity of various ion channels and receptors in the brain. However, N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for further research on N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide, including the exploration of its potential therapeutic applications for neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as its potential applications in other fields such as drug discovery and synthetic biology. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide and to optimize its synthesis and purification methods.

Synthesis Methods

N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide can be synthesized through various methods, including the reaction of 4-fluorophenylethylamine with 4-hydroxypiperidine-1-carboxylic acid, or the reaction of 4-fluorophenylethylamine with 4-chloro-1-piperidinylidene-malononitrile followed by hydrolysis. The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide has been optimized to increase yield and purity, and the compound can be obtained in crystalline form.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide has been found to exhibit neuroprotective effects and has been shown to enhance the survival of neurons under stress conditions. Additionally, N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide has been found to modulate the activity of ion channels and receptors in the brain, suggesting that it may have potential therapeutic applications for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-12-3-1-11(2-4-12)5-8-16-14(19)17-9-6-13(18)7-10-17/h1-4,13,18H,5-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXAEXOYKJKKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide

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